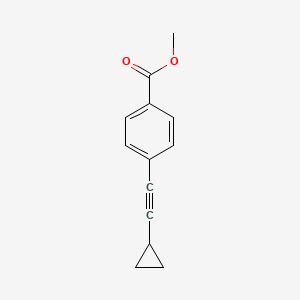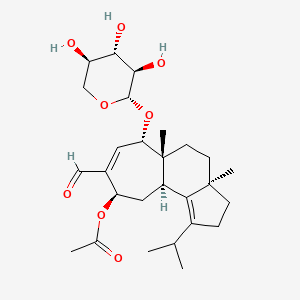
Erinacine P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erinacine P is a natural compound isolated from the mycelia of the mushroom Hericium erinaceus. It belongs to the group of cyathin diterpenoids, which are known for their neuroprotective and neurotrophic properties. This compound has been the subject of pharmacological research due to its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erinacine P involves several steps, starting from simpler diterpenoid precursors. The process typically includes cyclization reactions to form the characteristic cyathane skeleton, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Hericium erinaceus mycelia. The mycelia are grown in controlled conditions, often using solid or liquid fermentation techniques. The compound is then extracted using solvents such as ethanol or methanol, followed by purification through chromatography techniques to isolate this compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Erinacine P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: Erinacine P serves as a valuable compound for studying the synthesis and reactivity of cyathane diterpenoids.
Biology: In biological research, this compound is used to investigate its effects on nerve growth factor synthesis and neuroprotection.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It is known to stimulate nerve growth factor synthesis and protect neurons from oxidative stress and inflammation.
Industry: this compound is explored for its potential use in dietary supplements and functional foods aimed at promoting cognitive health.
Mecanismo De Acción
Erinacine P exerts its effects primarily through the stimulation of nerve growth factor synthesis. It interacts with molecular targets such as the nerve growth factor receptors, leading to the activation of signaling pathways that promote neuronal growth, differentiation, and survival. Additionally, this compound has been shown to reduce oxidative stress and inflammation, further contributing to its neuroprotective effects.
Comparación Con Compuestos Similares
Erinacine P is part of a larger group of cyathane diterpenoids, which include compounds such as erinacine A, erinacine B, erinacine C, and erinacine E. While all these compounds share a similar cyathane skeleton, they differ in their specific functional groups and biological activities. This compound is unique in its potent neuroprotective and neurotrophic effects, making it a valuable compound for therapeutic research.
List of Similar Compounds
- Erinacine A
- Erinacine B
- Erinacine C
- Erinacine E
- Erinacine Q
- Erinacine S
- Erinacine U
Propiedades
Número CAS |
291532-17-7 |
|---|---|
Fórmula molecular |
C27H40O8 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
[(3aR,5aR,6S,9R,10aR)-8-formyl-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,9,10,10a-octahydrocyclohepta[e]inden-9-yl] acetate |
InChI |
InChI=1S/C27H40O8/c1-14(2)17-6-7-26(4)8-9-27(5)18(22(17)26)11-20(34-15(3)29)16(12-28)10-21(27)35-25-24(32)23(31)19(30)13-33-25/h10,12,14,18-21,23-25,30-32H,6-9,11,13H2,1-5H3/t18-,19-,20-,21+,23+,24-,25+,26-,27-/m1/s1 |
Clave InChI |
SEBFACPAABUJNW-JGSLRZJPSA-N |
SMILES isomérico |
CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)OC(=O)C |
SMILES canónico |
CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B13916693.png)

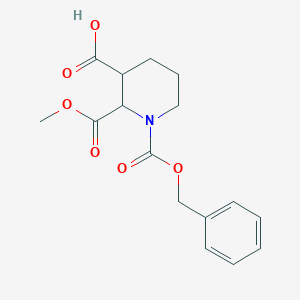
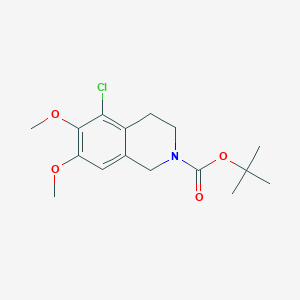

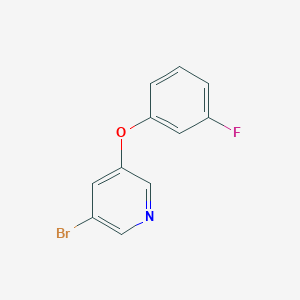
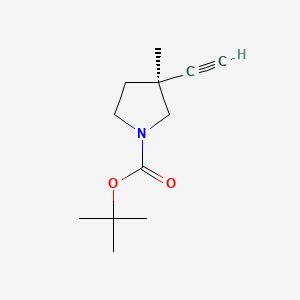
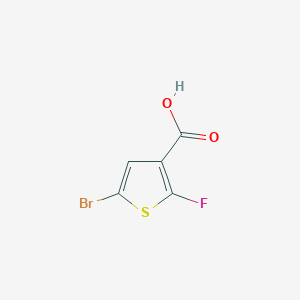
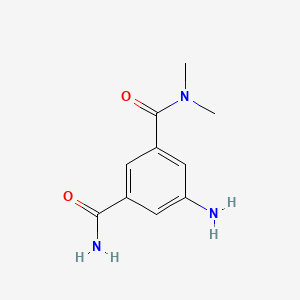
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
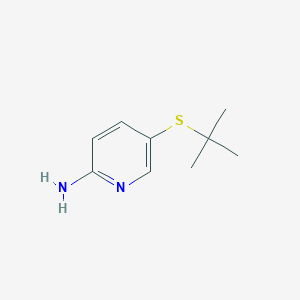
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
